molecular formula C18H17ClN2O3S2 B2693197 4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide CAS No. 941951-02-6

4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide

Cat. No. B2693197
M. Wt: 408.92
InChI Key: YQQJLNOPGMQGOW-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Scientific Research Applications

Antiviral and Anticancer Applications

Research has demonstrated the synthesis and potential antiviral activity of sulfonamide derivatives, including compounds structurally related to 4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide. For instance, a study by Chen et al. (2010) explored the synthesis of thiadiazole sulfonamides and their anti-tobacco mosaic virus activity, highlighting the antiviral potential of sulfonamide derivatives (Chen et al., 2010). Moreover, compounds with similar structural motifs have shown significant anticancer activities. Yılmaz et al. (2015) reported on indapamide derivatives exhibiting proapoptotic activity against melanoma cell lines, indicating the promise of sulfonamide derivatives in cancer therapy (Yılmaz et al., 2015).

Antimicrobial Properties

Sulfonamide derivatives have also been explored for their antimicrobial properties. A study by Krátký et al. (2012) synthesized novel sulfonamides containing chloro-hydroxybenzaldehyde or chloro-hydroxybenzoic acid scaffolds and evaluated their activity against various bacterial and mycobacterial strains. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial agents (Krátký et al., 2012).

Molecular Synthesis and Docking Studies

The versatility of sulfonamide derivatives extends to the synthesis of complex molecules and docking studies. For example, Al-Hourani et al. (2015) conducted molecular docking studies and crystal structure analysis of tetrazole derivatives, including sulfonamide groups, to understand their interaction with cyclooxygenase-2 enzyme, demonstrating the utility of sulfonamide derivatives in molecular design (Al-Hourani et al., 2015).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c1-12-20-16-11-14(6-9-17(16)25-12)21-18(22)3-2-10-26(23,24)15-7-4-13(19)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQJLNOPGMQGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide

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